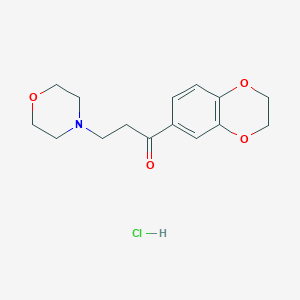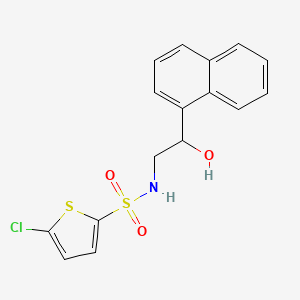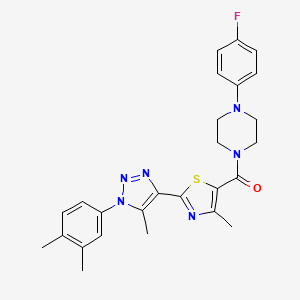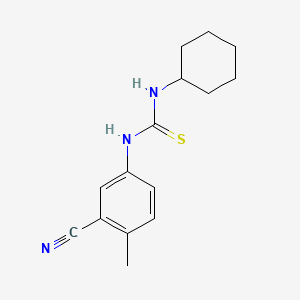![molecular formula C19H23N3O3 B2753429 3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one CAS No. 2034502-63-9](/img/structure/B2753429.png)
3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
The exact mass of the compound 3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochromic Polymers
The synthesis of dithienylpyrroles, including derivatives with methoxyphenyl groups, highlights their application in the development of high-contrast electrochromic devices (ECDs). These materials exhibit significant changes in color and transparency under electrical stimulation, making them suitable for smart windows, displays, and other optical applications. One study demonstrated that polymers derived from methoxyphenyl-substituted dithienylpyrroles show promising electrochromic properties, including high coloration efficiency and stability, which are critical for practical applications in electrochromic devices (Yuh-Shan Su, Jui-Cheng Chang, Tzi-Yi Wu, 2017).
Antiviral Activity
Research into pyrimidine derivatives has revealed their potential as antiviral agents. Specifically, studies on 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position have shown marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV). This finding underscores the relevance of pyrimidine-based compounds in the development of new antiviral therapies, where modifications to the pyrimidine core can lead to significant antiretroviral properties with minimal cytotoxicity (D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, J. Balzarini, 2003).
Agricultural Chemicals
The rearrangement of chlorinated pyrrolidin-2-ones to 5-methoxylated 3-pyrrolin-2-ones, as explored in chemical synthesis, points to applications in developing agrochemicals. These compounds serve as key intermediates for producing various medicinal and agricultural chemicals, demonstrating the versatility of methoxyphenyl and pyrimidinyl substituted pyrrolidinones in contributing to diverse chemical syntheses aimed at practical applications in agriculture and medicine (F. Ghelfi, C. Stevens, Inge Laureyn, E. V. Meenen, T. Rogge, L. D. Buyck, K. Nikitin, R. Grandi, E. Libertini, U. M. Pagnoni, L. Schenetti, 2003).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the synthesis and structural modification of pyrimidine and related heterocyclic compounds, including those with methoxyphenyl groups, are central to discovering new therapeutic agents. These compounds have been evaluated for various pharmacological activities, including anticancer, antihypertensive, and antiarrhythmic effects, demonstrating the broad potential of such derivatives in drug development (Barbara Malawska, Katarzyna Kulig, Barbara Filipek, Jacek Sapa, Dorota Maciag, Małgorzata Zygmunt, Lucyna Antkiewicz-Michaluk, 2002).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-20-11-9-18(21-14)25-17-10-12-22(13-17)19(23)8-5-15-3-6-16(24-2)7-4-15/h3-4,6-7,9,11,17H,5,8,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMKSAIFQNEEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2753347.png)

![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)



![8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753358.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2753359.png)





![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2753369.png)